molecular formula C13H11N3O2 B1339577 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21521-02-8

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1339577
CAS RN: 21521-02-8
M. Wt: 241.24 g/mol
InChI Key: MDUYSEODVOQXIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine involves multicomponent reactions that can yield a variety of heterocyclic structures. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists has been reported, where the nature of the pyrazole substituents and the presence of a basic amine were crucial for activity . Although the paper does not directly discuss the synthesis of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, it provides insight into the importance of the substituents and the spacer length between the amino and pyrazole groups, which could be relevant for the synthesis of related oxadiazole compounds.

Another study describes a domino reaction of arylglyoxals with pyrazol-5-amines, leading to the formation of various heterocycles, including pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes . This demonstrates the potential for creating complex structures through multicomponent reactions, which could be applicable to the synthesis of oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine would be expected to include an oxadiazole ring, a feature known for its stability under various conditions. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one, for example, is a related structure that has been used as a versatile protected acetamidine, demonstrating stability to acid, base, and many reagents commonly used in organic synthesis . This suggests that the oxadiazole moiety in the compound of interest would likely contribute to its chemical stability and could influence its reactivity.

Chemical Reactions Analysis

The oxadiazole ring is known for its participation in various synthetic reactions. For example, the 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been employed in alkylation, Michael addition, and Mitsunobu reactions . This indicates that the oxadiazole ring in 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine could potentially undergo similar reactions, allowing for the incorporation of different side chains and further synthetic modifications.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, they do provide information on related compounds. The stability of the oxadiazole ring to various conditions , as well as the importance of substituents for the activity of related compounds , suggests that the physical properties such as solubility, melting point, and stability of the compound could be influenced by these structural features. Additionally, the pharmacological activity of related compounds, such as the σ1 receptor antagonists, indicates potential bioactive properties that could be explored for 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized a range of derivatives of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine, investigating their anti-inflammatory, antimicrobial, antiviral, and anticancer properties. For instance, Sahin et al. (2001) synthesized compounds related to 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine with demonstrated anti-inflammatory activities through carrageenan induced hind paw edema and air-pouch inflammation tests in mice, showing significant anti-inflammatory activity without notable side effects on the gastrointestinal system and kidneys (Sahin et al., 2001).

Antimicrobial and Antioxidant Activities

Some derivatives have been tested for their antimicrobial and antioxidant activities. Saundane et al. (2013) explored the synthesis of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives and their effectiveness against various bacterial and fungal strains, as well as their radical scavenging capabilities, highlighting the potential of these compounds in antimicrobial and antioxidant applications (Saundane et al., 2013).

Antiviral Evaluation

El-Sayed et al. (2010) synthesized new 5-[(naphthalen-1-yloxy)-methyl]-1,3,4-oxadiazole derivatives and evaluated their antiviral activities, showing different degrees of inhibitory actions against HCV and HIV viruses (El‐Sayed et al., 2010). This suggests potential therapeutic applications of these compounds in antiviral drug development.

Material Science Applications

In material science, the structural properties of these compounds have also been explored. Zhu et al. (2021) synthesized an energetic material precursor with 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine and characterized it through various spectroscopic techniques, demonstrating its potential in material science applications (Zhu et al., 2021).

Safety And Hazards

As with any chemical compound, handling “5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The oxadiazole ring system is a motif that is often found in pharmacologically active compounds, and many researchers are interested in exploring the properties of these compounds further . Future research could involve the synthesis of analogs of “5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine”, or studies of its biological activity.

properties

IUPAC Name

5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUYSEODVOQXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471791
Record name 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

CAS RN

21521-02-8
Record name 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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